3'-Ethoxy-biphenyl-3-carboxylic acid
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Overview
Description
3’-Ethoxy-biphenyl-3-carboxylic acid is an organic compound with the molecular formula C15H14O3 It is a derivative of biphenyl, where an ethoxy group is attached to one of the phenyl rings, and a carboxylic acid group is attached to the other phenyl ring
Preparation Methods
The synthesis of 3’-Ethoxy-biphenyl-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl, which undergoes a series of reactions to introduce the ethoxy and carboxylic acid groups.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, where the ethoxylated biphenyl is treated with carbon dioxide under high pressure and temperature conditions.
Chemical Reactions Analysis
3’-Ethoxy-biphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Hydrolysis: The ester derivatives can be hydrolyzed back to the carboxylic acid form under acidic or basic conditions.
Scientific Research Applications
3’-Ethoxy-biphenyl-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Ethoxy-biphenyl-3-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their structure and function. The ethoxy group can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with cellular components .
Comparison with Similar Compounds
3’-Ethoxy-biphenyl-3-carboxylic acid can be compared with other biphenyl derivatives, such as:
Biphenyl-3-carboxylic acid: Lacks the ethoxy group, resulting in different chemical and biological properties.
3’-Methoxy-biphenyl-3-carboxylic acid: Contains a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.
3’-Ethyl-biphenyl-3-carboxylic acid: Has an ethyl group instead of an ethoxy group, affecting its solubility and interaction with other molecules.
Properties
IUPAC Name |
3-(3-ethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-18-14-8-4-6-12(10-14)11-5-3-7-13(9-11)15(16)17/h3-10H,2H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTHFRNNBDCGFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374464 |
Source
|
Record name | 3'-Ethoxy-biphenyl-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-71-7 |
Source
|
Record name | 3'-Ethoxy-biphenyl-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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